5-Methyltetraazolo(1,5-a)pyrimidin-7-ol

Overview

Description

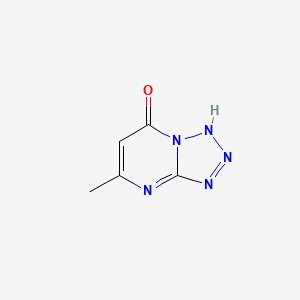

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, also known as Metazolone, is a heterocyclic compound with the chemical formula C5H5N5O. It has a molecular weight of 151.13 g/mol . The compound is characterized by a tetrazolo[1,5-a]pyrimidin-7-ol core structure, which is substituted at the 5-position with a methyl group .

Molecular Structure Analysis

The molecular structure of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol consists of a tetrazolo[1,5-a]pyrimidin-7-ol core, which is substituted at the 5-position with a methyl group . The IUPAC name for this compound is 5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one .Physical And Chemical Properties Analysis

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol has a molecular weight of 151.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 151.04940980 g/mol .Scientific Research Applications

Antitumor Applications

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol: derivatives have shown significant promise as an antitumor scaffold . Their structural similarity to biogenic purines allows them to mimic key features of these vital molecules, making them potential candidates for drug development . The compound’s ability to inhibit cancer cell growth has been demonstrated in various studies, highlighting its potential in creating new anticancer therapies.

Enzymatic Inhibitory Activity

This compound has been studied for its enzymatic inhibitory activity . By interfering with specific enzyme functions, it can be used to regulate biological pathways that are crucial in disease progression, particularly in cancer . This application is vital for the development of targeted therapies that can selectively inhibit cancer cell proliferation.

Synthetic Transformations

The compound serves as a functional scaffold for synthetic transformations . Its versatile structure allows for various synthetic pathways, leading to the creation of a diverse array of derivatives with potential pharmacological activities . This synthetic versatility is essential for the expansion of drug libraries.

Photophysical Properties

In material science, the photophysical properties of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol derivatives have attracted attention. These properties can be harnessed in the development of new materials with specific light-absorption or emission characteristics, which could be useful in photodynamic therapy or imaging .

Glycohybrid Synthesis

The compound has been used in the synthesis of triazole-linked glycohybrids . These hybrids combine the pharmacophores of glycosides and heterocycles, potentially leading to drugs with improved efficacy and bioavailability. The anticancer potential of these glycohybrids has been evaluated, showing promising results against various cancer cell lines .

Pharmacophore Development

As a crucial pharmacophore, 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol is integral in the design of new drugs. Its structural features make it a valuable template for the development of compounds with desired biological activities, such as receptor antagonism or enzyme inhibition .

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with various receptors such as the human cxcr2 receptor and cb2 cannabinoid receptor .

Mode of Action

It’s known that compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class can act as antagonists or ligands to their target receptors, leading to changes in cellular signaling .

Biochemical Pathways

Based on its potential targets, it could be involved in pathways related to inflammation and pain perception .

Pharmacokinetics

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to have good oral bioavailability .

Result of Action

Based on its potential targets, it could potentially modulate inflammatory responses and pain perception .

properties

IUPAC Name |

5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-3-2-4(11)10-5(6-3)7-8-9-10/h2H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVJGSNWSXGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984816 | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol | |

CAS RN |

6628-20-2 | |

| Record name | 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6628-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6FC4F32BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)